molecular formula C17H24N2O2 B4053071 2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

Cat. No.: B4053071
M. Wt: 288.4 g/mol
InChI Key: RYOKIJKDWWZWGL-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agents

Compounds structurally related to 2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide have been explored for their neuroprotective properties. For instance, derivatives of piperidine have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds are capable of protecting neurons from glutamate toxicity, which is a common pathological process in neurodegenerative diseases. A specific compound was found to potently protect cultured hippocampal neurons from glutamate toxicity, indicating its potential as a neuroprotective agent with minimal undesired affinity for alpha-1 adrenergic receptors (Chenard et al., 1995).

Phospholipase A2 Inhibitors

Another area of application is the inhibition of membrane-bound phospholipase A2, a critical enzyme involved in the arachidonic acid pathway, which plays a significant role in inflammation and related diseases. N-(phenylalkyl)piperidine derivatives have been synthesized and evaluated for their inhibitory effects on this enzyme, demonstrating potent activity and significant reduction in myocardial infarction size in models of coronary occlusion (Oinuma et al., 1991).

Stereoselective Synthesis

The stereoselective synthesis of acyclic amino alcohols from multisubstituted piperidines is another application. This method involves regio- and stereoselective opening of piperidines with cyanogen bromide, producing derivatives with useful functional groups for further chemical synthesis. Such methodologies facilitate the creation of compounds with multiple chiral centers and diverse functionalities, relevant in pharmaceutical chemistry and material science (McCall et al., 2008).

Analgesia and Antiulcer Activity

Compounds with a piperidine moiety have also been synthesized for their potential analgesic and antiulcer activities. These activities are attributed to specific structural modifications of the piperidine derivatives, indicating the importance of this structural class in the development of new therapeutic agents. For example, certain butanamide derivatives have shown promising gastric acid antisecretory activities in models, suggesting their utility in treating conditions like ulcers (Ueda et al., 1991).

Properties

IUPAC Name

2-methyl-N-[3-(2-methylpiperidine-1-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)16(20)18-15-9-6-8-14(11-15)17(21)19-10-5-4-7-13(19)3/h6,8-9,11-13H,4-5,7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOKIJKDWWZWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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